3-Cyclopentylideneazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMEIGOHYVSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Cyclopentylideneazetidine and Azetidine Derivatives
Strain-Driven Ring-Opening Reactions
The considerable ring strain in azetidines is a primary driver for their participation in ring-opening reactions. uchicago.edu These reactions alleviate the strain and result in the formation of more stable acyclic products. Such transformations can be initiated by nucleophiles, Lewis acids, or photochemical energy, each providing a distinct pathway for the cleavage of the C-N or C-C bonds within the ring.
Azetidines, and particularly their protonated or quaternized forms (azetidinium ions), are susceptible to ring-opening via nucleophilic attack. mdpi.comresearchgate.net For an unsymmetrically substituted azetidine (B1206935) like 3-Cyclopentylideneazetidine, the regioselectivity of the nucleophilic attack is a key consideration. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond.
In the case of a simple, unsubstituted azetidine ring, strong nucleophiles tend to attack the less sterically hindered carbon atom. mdpi.commagtech.com.cn For this compound, the C2 and C4 positions are sterically similar. Activation of the ring nitrogen, for instance by protonation or alkylation to form an azetidinium salt, significantly enhances the ring's electrophilicity and facilitates the ring-opening process. researchgate.netnih.govnih.gov Under these activated conditions, a wide array of nucleophiles, including halides, alkoxides, and amines, can effectively open the ring to yield functionalized linear amines. researchgate.net The regioselectivity is governed by a balance of steric and electronic effects; for 2-alkylazetidines, sterically demanding nucleophiles often attack the less substituted C4 position. mdpi.com
Table 1: Illustrative Examples of Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Methyl-azetidinium | Azide (N₃⁻) | Solvent (e.g., H₂O/CH₃CN) | 1-Azido-3-(methylamino)propane | researchgate.net |
| N-Methyl-2-phenylazetidinium | Benzylamine | Heat | N¹,N³-Dibenzyl-1-phenylpropane-1,3-diamine | researchgate.net |
| N-Methyl-azetidinium | Acetate (AcO⁻) | Solvent (e.g., CH₃COOH) | 3-(Methylamino)propyl acetate | researchgate.net |
Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack, often enabling reactions that are otherwise sluggish. chemrxiv.org The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and making the C-N bonds more susceptible to cleavage. researchgate.netchemrxiv.org This strategy has been employed for highly regioselective SN2-type ring-opening reactions of 2-aryl-N-tosylazetidines with various nucleophiles, including alcohols. chemrxiv.org
For this compound, it is anticipated that treatment with a Lewis acid such as Cu(OTf)₂, Sc(OTf)₃, or La(OTf)₃ would facilitate its reaction with nucleophiles. chemrxiv.orglibretexts.orgmdpi.com The coordination of the Lewis acid to the nitrogen atom would polarize the C-N bonds, allowing for a regioselective attack by a nucleophile at either the C2 or C4 position. This approach is a powerful method for generating γ-substituted amines from readily available azetidine precursors. researchgate.net
Table 2: Examples of Lewis Acid-Mediated Ring-Opening of Azetidines
| Azetidine Substrate | Nucleophile | Lewis Acid | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Alcohols | Cu(OTf)₂ | CH₂Cl₂, rt | γ-Amino ether | chemrxiv.org |
| N-Tosylazetidine | Indoles | InBr₃ | Toluene, 80 °C | 3-(Azetidin-3-yl)indole | researchgate.net |
| cis-3,4-Epoxy amine | (Intramolecular) | La(OTf)₃ | THF, rt | 3-Hydroxyazetidine | mdpi.com |
Photochemical reactions provide an alternative pathway for azetidine transformations, often proceeding through high-energy intermediates. While direct photolysis of simple azetidines is not a common synthetic route, photochemical methods can be used to generate strained azetidine intermediates that subsequently undergo ring-opening. magtech.com.cnnih.gov A notable example is the Norrish-Yang cyclization of α-aminoacetophenones, which produces highly strained azetidinols upon irradiation. magtech.com.cnnih.gov These photogenerated azetidinols can readily undergo ring-opening when treated with electrophiles like electron-deficient ketones or boronic acids. magtech.com.cnnih.gov
This "build and release" strategy leverages photon energy to construct the strained four-membered ring, which then facilitates a subsequent thermal ring-opening functionalization step. magtech.com.cnnih.gov Although this specific pathway has not been documented for this compound, it illustrates a potential photochemically-mediated route for the transformation of related azetidine structures.
Ring-Expansion Reactions of Azetidines
Ring-expansion reactions offer a powerful method for converting strained four-membered rings into larger, more complex heterocyclic systems. Azetidines can serve as precursors for pyrrolidines, piperidines, and other larger rings. nih.govnih.gov One common mechanism involves the formation of an azetidinium ylide, which then undergoes a rearrangement. For instance, the reaction of azetidines with diazo compounds in the presence of a copper catalyst can lead to a one-carbon ring expansion to form pyrrolidines via a uchicago.edumagtech.com.cn-Stevens rearrangement. nih.gov
Similarly, the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can produce highly substituted methylene azetidines through a formal [3+1] ring expansion, proceeding through a ring-opening/ring-closing cascade. researchgate.net While this describes the formation of an azetidine, analogous processes starting from azetidines can lead to larger rings. Bicyclic azetidinium ions, for example, can undergo nucleophile-induced ring expansion to yield five- to eight-membered nitrogen heterocycles. nih.gov
Fragmentation Pathways Leading to Acyclic Products
The fragmentation of the azetidine ring, particularly under mass spectrometry conditions, provides insight into its intrinsic bond strengths and stability. In forced degradation studies of complex molecules containing an azetidine core, degradation pathways often involve the formation of an azetidinium ion, followed by nucleophilic attack and ring cleavage. nih.govnih.gov
For a molecule like this compound, electron ionization mass spectrometry (EI-MS) would likely initiate fragmentation through several characteristic pathways. These could include α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents, or cleavage of the bonds within the four-membered ring. The fragmentation patterns are influenced by the site of protonation or ionization and the relative stability of the resulting radical cations and neutral fragments. nih.govmdpi.com Common fragmentation pathways for cyclic amines involve the loss of small molecules like H₂O, NH₃, or cleavage of the ring to produce stable acyclic ions. nih.govmdpi.com
Cycloaddition Reactions Involving Azetidines
Azetidines are most commonly the products of cycloaddition reactions rather than the reactants. The most prominent example is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which is a direct method for synthesizing the azetidine ring. researchgate.netresearchgate.net
However, the exocyclic double bond in this compound introduces a potential site for cycloaddition reactions. This alkene moiety could theoretically participate in various cycloaddition processes, such as [2+2], [3+2], or [4+2] cycloadditions, depending on the reaction partner. For instance, 1,3-dipolar cycloadditions with dipoles like nitrones or azomethine ylides could lead to the formation of spirocyclic systems where a five-membered heterocycle is fused to the 3-position of the azetidine ring. uchicago.edumdpi.com The reactivity of this exocyclic double bond would be influenced by the electronic properties of the azetidine ring itself.
[2+2] Cycloadditions of Azetidines
The [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings. In the context of azetidines, the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, represents a direct approach to forming the azetidine ring. wikipedia.orgyoutube.com While historically challenging, recent advancements have expanded the scope of this reaction.
Visible-light-mediated intermolecular aza Paternò–Büchi reactions have emerged as a mild and efficient method for azetidine synthesis. wikipedia.orgmnstate.edu These reactions often utilize a photocatalyst, such as an iridium complex, to facilitate the cycloaddition between oximes (as imine precursors) and a wide range of alkenes. wikipedia.orgwikipedia.org The reaction proceeds through a triplet energy transfer mechanism, allowing for the formation of highly functionalized azetidines under operationally simple conditions. wikipedia.orgwikipedia.org
The scope of the alkene component in these [2+2] cycloadditions is broad, encompassing both electron-rich and unactivated alkenes. youtube.com For instance, the reaction of 3-ethoxyisoindolone with various alkenes yields the corresponding azetidine products in moderate yields. youtube.com Similarly, cyclic imines like 1,3-dimethyl-6-azauracil undergo efficient [2+2] cycloaddition with alkenes in the presence of a triplet sensitizer. youtube.com Intramolecular versions of the aza Paternò–Büchi reaction have also been successfully employed to construct complex azetidine-containing scaffolds. youtube.com
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylates + Alkenes | fac-[Ir(ppy)3], blue light | Functionalized Azetidines | up to 99% | wikipedia.org |
| 3-Ethoxyisoindolone + Alkenes | UV irradiation | Fused Azetidines | Moderate | youtube.com |
| 1,3-Dimethyl-6-azauracil + Ethyl vinyl ether | Acetone (sensitizer), UV light | Bicyclic Azetidine | 90% | youtube.com |
[3+2] Cycloadditions with Azetidine Nitrones
Azetidine nitrones are valuable intermediates that can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems. organic-chemistry.org These 1,3-dipolar cycloadditions provide a convergent route to polycyclic structures containing the azetidine motif. organic-chemistry.org
The synthesis of azetidine nitrones can be achieved through various methods, including the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. organic-chemistry.org Mechanistic studies suggest a tandem process involving a mnstate.eduwikipedia.org-rearrangement and a 4π-electrocyclization. organic-chemistry.org
Once formed, azetidine nitrones readily react with dipolarophiles such as alkynes. For example, an azetidine nitrone can react with dimethyl but-2-ynedioate at room temperature to afford the corresponding [3+2] cycloadduct in moderate yield. The regiochemistry and stereochemistry of these cycloadditions are governed by frontier molecular orbital (FMO) theory, where the relative energies of the HOMO of the nitrone and the LUMO of the dipolarophile (or vice versa) dictate the outcome. organic-chemistry.org
| Azetidine Nitrone Derivative | Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Azetidine Nitrone | Dimethyl but-2-ynedioate | Isoxazolidine-fused Azetidine | 53% | |
| [2.2]Paracyclophane-derived Azetidine Nitrone | Alkynoates | Complex Fused Azetidine | Good | organic-chemistry.org |
Chemical Transformations at the Exocyclic Double Bond of this compound
The exocyclic double bond in this compound is a key functional group that allows for a variety of chemical transformations, enabling the introduction of new functionalities and the construction of more complex molecular architectures.
The π-electrons of the exocyclic double bond in this compound render it susceptible to attack by electrophiles. These electrophilic addition reactions are expected to proceed via a carbocation intermediate, with the initial attack of the electrophile leading to the formation of a more stable tertiary carbocation on the cyclopentyl ring, adjacent to the azetidine ring. The subsequent attack of a nucleophile would complete the addition.
Common electrophilic additions that could be applied to this compound include:
Hydrohalogenation: The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon of the double bond that is part of the azetidine ring, and the halide adding to the cyclopentyl carbon, proceeding through the more stable tertiary carbocation.
Halogenation: The addition of halogens (X₂) is expected to occur, potentially forming a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.
Hydration: Acid-catalyzed hydration would lead to the formation of an alcohol, with the hydroxyl group adding to the more substituted carbon of the former double bond.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) would form a spirocyclic epoxide, linking the cyclopentane (B165970) and a new oxirane ring at the C3 position of the azetidine.
Dihydroxylation: Treatment with reagents like osmium tetroxide or potassium permanganate (B83412) would result in the formation of a diol on the cyclopentyl portion of the molecule.
The exocyclic double bond of this compound can also participate as a dienophile or a dipolarophile in cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, this compound could react with a conjugated diene to form a spirocyclic system where a cyclohexene (B86901) ring is fused to the cyclopentane ring at the C3 position of the azetidine. The reactivity of the double bond as a dienophile would be influenced by the electronic nature of the substituents on the azetidine nitrogen.
1,3-Dipolar Cycloadditions: The exocyclic alkene can react with various 1,3-dipoles, such as nitrones, azides, or nitrile oxides, to form five-membered heterocyclic rings spiro-fused at the C3 position of the azetidine ring. organic-chemistry.org For instance, reaction with a nitrone would yield a spiro-isoxazolidine.
Reactivity of Metallated Azetidine Species
The deprotonation of azetidines using strong bases, such as organolithium reagents, generates metallated species that are powerful nucleophiles for the formation of new carbon-carbon bonds. The site of metallation is influenced by the substituents on the azetidine ring.
In the case of N-alkyl-2-oxazolinylazetidines, α-lithiation occurs exclusively. masterorganicchemistry.com The resulting lithiated intermediate, while chemically stable, can be configurationally labile. masterorganicchemistry.comrsc.org Despite this lability, trapping with various electrophiles can proceed with high stereoselectivity, leading to enantioenriched N-alkyl-2,2-disubstituted azetidines. masterorganicchemistry.comyoutube.com The stereochemical outcome is influenced by the dynamics of the azetidine nitrogen inversion and the configuration at the carbanionic center, which can be rationalized through computational studies. masterorganicchemistry.com
The reactivity of these lithiated species provides a versatile method for the functionalization of the azetidine ring at the C2 position. The choice of electrophile allows for the introduction of a wide range of substituents.
| Azetidine Derivative | Base | Electrophile | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| N-alkyl 2-oxazolinylazetidine | s-BuLi | Various electrophiles | N-alkyl-2,2-disubstituted azetidine | er > 95:5, dr > 85:15 | masterorganicchemistry.com |
Mechanistic Studies of Azetidine Ring Transformations
The inherent ring strain of azetidines makes them susceptible to various ring transformation reactions, including ring expansions and rearrangements. These transformations are often driven by the release of strain energy and can be initiated by various reagents and catalysts.
One notable transformation is the one-carbon ring expansion of aziridines to azetidines. Mechanistic studies, combining computational and experimental approaches, have shown that this reaction can proceed through the formation of an aziridinium (B1262131) ylide intermediate. wikipedia.org This ylide can then undergo a concerted, near-barrierless mnstate.eduwikipedia.org-Stevens rearrangement to yield the substituted azetidine. wikipedia.org The concerted nature of this rearrangement ensures a high degree of stereospecificity. wikipedia.org Biocatalytic approaches using engineered enzymes have also been developed for the enantioselective one-carbon ring expansion of aziridines via a wikipedia.orgmnstate.edu-Stevens rearrangement. libretexts.orglibretexts.org
Azetidines themselves can undergo ring expansion. For example, acid-promoted ring expansion of 2,2-disubstituted azetidines can lead to the formation of six-membered 1,3-oxazinan-2-ones through N-C bond cleavage. libretexts.org The mechanism and outcome of these ring transformations are highly dependent on the substitution pattern of the azetidine and the reaction conditions employed.
Investigation of Reaction Intermediates
The study of reaction intermediates is fundamental to elucidating the mechanisms of reactions involving azetidine derivatives. Depending on the reaction type, a variety of transient species have been proposed or identified through experimental and computational methods. These intermediates are key to understanding the stereochemical and regiochemical outcomes of these transformations.
Several classes of intermediates are frequently encountered in the chemistry of azetidines and related compounds:
Bicyclic Intermediates: In certain synthetic routes, such as the reaction of some aziridine (B145994) precursors, bicyclic intermediates can be formed which then undergo nucleophilic ring-opening to yield functionalized azetidines. arkat-usa.org
Azomethine Ylides: The in-situ generation of azomethine ylides from azetidine-related starting materials is a powerful strategy for constructing more complex heterocyclic systems. For instance, the condensation of acenaphthenequinone (B41937) with sarcosine (B1681465) generates an azomethine ylide that can undergo cycloaddition reactions. nih.gov
Carbocationic Intermediates: Electrocatalytic intramolecular hydroamination of allylic sulfonamides to form azetidines has been shown to proceed through the generation of a key carbocationic intermediate, which then undergoes C-N bond formation. organic-chemistry.org
N-allenylnitrone Intermediates: Copper(I)-catalyzed reactions of certain propargyl oximes can lead to the formation of azetidine nitrones through a cascade process. Mechanistic studies suggest the formation of an N-allenylnitrone intermediate, which then undergoes a 4π-electrocyclization. acs.org
Silver Acetylide Intermediates: In the silver-catalyzed hydroazidation of terminal alkynes, mechanistic studies combining experimental and computational data have pointed towards two possible pathways. One of these involves a classical silver acetylide intermediate. However, a concerted addition mechanism via a six-membered transition state was found to be energetically more favorable. organic-chemistry.org
The table below summarizes some of the key reaction intermediates investigated in the context of azetidine synthesis and reactivity.
| Reaction Type | Proposed Intermediate | Method of Investigation/Generation | Reference |
| Synthesis from Aziridines | Bicyclic Intermediate | Reaction with sodium borohydride (B1222165) followed by nucleophilic ring-opening. | arkat-usa.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | In-situ generation from acenaphthenequinone and sarcosine. | nih.gov |
| Electrocatalytic Intramolecular Hydroamination | Carbocationic Intermediate | Merger of cobalt catalysis and electricity to enable regioselective generation. | organic-chemistry.org |
| Copper-Catalyzed Cascade Reaction | N-allenylnitrone | Copper(I)-catalyzed rearrangement of propargyl oximes. | acs.org |
| Silver-Catalyzed Hydroazidation | Silver Acetylide / Six-membered Transition State | Experimental investigations and Density Functional Theory (DFT) calculations. | organic-chemistry.org |
Kinetic and Thermodynamic Considerations
The course of a chemical reaction is governed by both thermodynamics, which dictates the relative stability of reactants and products, and kinetics, which pertains to the rate at which the reaction proceeds. khanacademy.org For azetidine derivatives, these considerations are central to their synthesis and reactivity, largely influenced by the significant ring strain of the four-membered ring.
Thermodynamic Factors:
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for probing the thermodynamics of reactions involving strained heterocycles. For the related aziridine ring system, DFT calculations have been used to investigate the cycloaddition reaction with carbon dioxide, determining that the process is spontaneous and thermodynamically favorable. researchgate.net Similar computational approaches can be applied to reactions of this compound to predict the feasibility of various reaction pathways.
The following table provides a comparative overview of the ring strain in small nitrogen-containing heterocycles, which is a key thermodynamic driver of their reactivity.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Thermodynamic Implication for Reactivity | Reference |
| Aziridine | 3 | 27.7 | Highly reactive, prone to ring-opening | rsc.org |
| Azetidine | 4 | 25.4 | Reactive, ring-opening is favorable | rsc.org |
| Pyrrolidine (B122466) | 5 | 5.4 | Relatively stable and unreactive | rsc.org |
Kinetic Factors:
While a reaction may be thermodynamically favorable, its rate is determined by the activation energy—the energy barrier that must be overcome for the reaction to occur. khanacademy.org For azetidines, the kinetic feasibility of a reaction is influenced by factors such as the nature of the substituents on the ring, the attacking reagent, and the reaction conditions.
Kinetic investigations can involve monitoring reaction rates under various conditions to determine rate laws and activation parameters. For example, in photochemical reactions like the aza-Yang cyclization to form azetidinols, determining the quantum yield provides insight into the efficiency and kinetics of the photochemical step. nih.gov Such studies have shown a linear relationship between the rate of absorbed photons and the initial reaction rate, allowing for the calculation of this key kinetic parameter. nih.gov
Catalysts play a crucial role in lowering the activation energy of reactions. In the DFT study of the aziridine reaction with CO2, the presence of organocatalysts was shown to significantly lower the energy barrier compared to the non-catalyzed pathway, thereby increasing the reaction rate. researchgate.net Similarly, the reactivity of this compound can be enhanced and controlled through the use of appropriate catalysts that provide lower-energy mechanistic pathways.
Advanced Spectroscopic and Analytical Characterization of Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
To facilitate a comprehensive understanding of the molecular structure of 3-Cyclopentylideneazetidine, a detailed analysis using various NMR spectroscopic techniques would be required. This would involve the acquisition and interpretation of several types of NMR data.
1H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum would provide crucial information about the different types of protons present in the this compound molecule. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton. For instance, the protons on the azetidine (B1206935) ring would be expected to resonate at different frequencies compared to those on the cyclopentylidene group due to variations in electron density and magnetic anisotropy. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling (J), would reveal the number of neighboring protons, helping to establish the connectivity of the atoms. An interactive data table summarizing the expected chemical shifts, multiplicities, coupling constants, and assignments for each proton would be essential for a clear presentation of the data.
13C NMR Spectroscopy for Carbon Skeleton Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum would offer a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the hybridization and chemical environment of the carbon atoms. For example, the sp² hybridized carbons of the cyclopentylidene double bond would appear at a significantly different chemical shift compared to the sp³ hybridized carbons of the azetidine and cyclopentane (B165970) rings. A data table listing the chemical shifts and assignments for each carbon atom would be generated to provide a clear map of the carbon skeleton.
Heteronuclear NMR (e.g., 15N, 19F) for Specific Atom Identification
Given the presence of a nitrogen atom in the azetidine ring, ¹⁵N NMR spectroscopy could provide valuable insights. The chemical shift of the nitrogen atom would be indicative of its local electronic environment. While there are no fluorine atoms in this compound, in derivatives where fluorine is present, ¹⁹F NMR would be a powerful tool for their identification and characterization due to its high sensitivity and wide chemical shift range.
Two-Dimensional (2D) NMR Techniques
COSY and TOCSY for Homonuclear Correlations
A COrrelation SpectroscopY (COSY) experiment would reveal which protons are coupled to each other, information that is critical for tracing out the proton-proton connectivity networks within the azetidine and cyclopentylidene moieties. Total Correlation SpectroscopY (TOCSY) would provide information about entire spin systems, identifying all protons that are part of a coupled network, which is particularly useful for complex spin systems.
HSQC and HMBC for Heteronuclear Correlations
A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is a powerful method for assigning the carbon signals based on the already assigned proton signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the different fragments of the molecule and confirming the connectivity across quaternary carbons and heteroatoms.
Without the actual spectral data, the detailed research findings and interactive data tables for each of these subsections cannot be produced.
NOESY and ROESY for Stereochemical and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for elucidating the spatial relationships between protons within a molecule. columbia.edu For this compound, these experiments would be crucial for confirming the geometry of the exocyclic double bond and the conformation of the azetidine and cyclopentylidene rings.
In a NOESY experiment, cross-peaks are observed between protons that are close in space (typically < 5 Å). columbia.edu For this compound, key NOE correlations would be expected between the azetidine ring protons and the vinylic proton, as well as with the allylic protons on the cyclopentylidene ring. The presence or absence of specific NOE signals would help to define the relative stereochemistry.
ROESY is particularly useful for molecules of intermediate size where the NOE enhancement might be close to zero. columbia.edu It provides similar through-space correlation information to NOESY. For this compound, a ROESY experiment would help to differentiate between true through-space correlations and potential artifacts that can sometimes appear in NOESY spectra, thus providing a clearer picture of the molecule's three-dimensional structure in solution.
Hypothetical NOESY/ROESY Data for this compound
| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |
| Azetidine CH (at C2/C4) | Cyclopentylidene allylic CH₂ | Strong | Proximity of the azetidine ring to the cyclopentylidene ring. |
| Azetidine CH₂ (at C2/C4) | Vinylic CH | Medium | Confirms the spatial arrangement around the exocyclic double bond. |
| Azetidine NH | Azetidine CH (at C2/C4) | Strong | Indicates the conformation of the azetidine ring. |
| Cyclopentylidene allylic CH₂ | Vinylic CH | Strong | Confirms the geometry of the cyclopentylidene ring relative to the double bond. |
Application of DOSY for Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. core.ac.ukrsc.org This method would be invaluable during the synthesis of this compound for assessing the purity of the crude reaction mixture without the need for physical separation.
By applying a pulsed-field gradient, molecules with different diffusion rates will experience different degrees of signal attenuation. northwestern.edu A 2D DOSY spectrum can then be generated, with chemical shifts on one axis and diffusion coefficients on the other. For a sample of this compound, all proton signals belonging to the molecule should align at the same diffusion coefficient. The presence of signals at different diffusion coefficients would indicate the presence of impurities, such as starting materials, reagents, or byproducts. This technique allows for a rapid, non-invasive assessment of sample purity. nih.gov
Hypothetical DOSY NMR Data for a Crude Sample of this compound
| Compound | Chemical Shift Range (ppm) | Diffusion Coefficient (D) (m²/s) | Interpretation |
| This compound | 1.5 - 7.0 | 1.2 x 10⁻⁹ | Desired product. |
| Azetidine (Starting Material) | 2.0 - 3.5 | 1.8 x 10⁻⁹ | Unreacted starting material present. |
| Cyclopentanone (B42830) (Starting Material) | 2.0 - 2.5 | 2.1 x 10⁻⁹ | Unreacted starting material present. |
| High Molecular Weight Polymer | Multiple broad signals | 5.0 x 10⁻¹¹ | Polymeric byproduct formed during the reaction. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the secondary amine (N-H) in the azetidine ring would be indicated by a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the azetidine ring would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The exocyclic C=C double bond would give rise to a C=C stretching absorption around 1650-1680 cm⁻¹, and the vinylic C-H bond would show a stretching vibration above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentylidene and azetidine rings would be observed in the 2850-3000 cm⁻¹ region.
Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, sharp | N-H stretch (secondary amine) |
| 3045 | Medium | =C-H stretch (vinylic) |
| 2960, 2870 | Strong | C-H stretch (aliphatic) |
| 1670 | Medium | C=C stretch (exocyclic) |
| 1450 | Medium | CH₂ bend |
| 1180 | Medium | C-N stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS would be used to confirm its molecular weight and to study its fragmentation pathways, which can provide valuable structural insights.
In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the azetidine and cyclopentylidene rings. Common fragmentation pathways could include the loss of small, stable molecules or radicals.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. mdpi.com For this compound (C₈H₁₃N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of a new compound.
Hypothetical MS and HRMS Data for this compound
| Technique | Data | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 123 | Confirms the nominal molecular weight of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass for C₈H₁₃N: 123.1048 | The experimental mass would be expected to be within a few ppm of the calculated mass, confirming the elemental composition. |
| MS/MS Fragmentation | Key fragments at m/z = 94, 80, 67 | Suggests fragmentation pathways involving the loss of C₂H₅, C₃H₇, and C₄H₈ respectively, providing structural information. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would definitively establish the geometry of the exocyclic double bond and the puckering of the azetidine ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method that would be used extensively during the synthesis of this compound.
By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf) value of the product spot would be characteristic under a given set of conditions. The presence of a single spot for the purified product would be a good indicator of its purity.
Computational and Theoretical Investigations of 3 Cyclopentylideneazetidine and Azetidine Systems
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For azetidine (B1206935) systems, these methods provide insights into the effects of the four-membered ring on molecular properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to predict the geometries of ground and transition states, as well as their corresponding energies. For instance, DFT calculations have been used to optimize the geometries of various azo-dye compounds and their tautomers using functionals like B3LYP and M06-2X with different basis sets. nih.gov The choice of functional and basis set can significantly impact the accuracy of the predicted properties, and studies have shown that functionals like B97D and TPSSTPSS can provide accurate predictions of NMR chemical shifts for complex molecules. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals determine the feasibility and outcome of a chemical reaction. wikipedia.org The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com
In the synthesis of azetidines, such as through the aza Paternò-Büchi reaction, matching the frontier molecular orbital energies of the reacting alkene and imine is crucial for the success of the [2+2]-cycloaddition. nih.gov Computational models can be used to calculate the HOMO and LUMO energies of the reactants, allowing for the prediction of which pairs will react successfully. eurekalert.org For 3-Cyclopentylideneazetidine, the energies of its HOMO and LUMO would be influenced by the strained azetidine ring and the exocyclic double bond of the cyclopentylidene group. The HOMO would likely be associated with the nitrogen lone pair and the π-system of the double bond, while the LUMO would be the corresponding anti-bonding orbital. Understanding these FMOs is essential for predicting how this compound would behave in pericyclic reactions and in reactions with electrophiles and nucleophiles.
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, which is a major driver of their reactivity. rsc.org The ring strain energy (RSE) of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions.
Computational methods, such as ab initio calculations, can be used to determine RSEs. acs.org These calculations often involve using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, to minimize computational errors. The calculated RSE can be influenced by substituents on the azetidine ring. For example, the introduction of an electron-withdrawing group like a fluoro or methylsulfonyl group on the nitrogen atom can affect the ring strain. osti.gov
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Azetidine | 25.8 |
| 1-Fluoro-Azetidine | 25.8 |
| 1-(Methylsulfonyl)-Azetidine | 24.1 |
| 1-(Trimethylsilyl)-Azetidine | 23.8 |
For this compound, the presence of the exocyclic double bond is expected to further influence the ring strain. The sp² hybridization of the carbon atom in the ring will alter the bond angles and potentially increase the strain compared to a saturated azetidine ring.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, providing insights into their conformational preferences and flexibility.
Molecules can exist in various spatial arrangements known as conformers. Energy minimization is a computational technique used to find the most stable conformer(s) of a molecule by locating the energy minima on its potential energy surface. For a molecule like this compound, several conformers could exist due to the puckering of the azetidine ring and the orientation of the cyclopentylidene group.
The puckering of the azetidine ring is a key conformational feature. The ring is not planar and can exist in a puckered conformation, which helps to alleviate some of the angle strain. The barrier to ring inversion is relatively low. The cyclopentylidene substituent will also have its own set of preferred conformations (e.g., envelope or twist) that will interact with the azetidine ring's puckering. Computational energy minimization would be essential to identify the lowest energy conformers of this compound and to understand the energetic landscape of its conformational space.
Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms in the system. nih.gov MD simulations can reveal how a molecule moves and changes its shape at a given temperature.
For azetidine-containing molecules, MD simulations have been used to study their behavior in different environments. For example, simulations of azetidine-2-carboxylic acid have been performed to understand its effect on peptide conformations. nih.gov In another study, MD simulations were used to compute the physical properties of condensed-phase 1,3,3-trinitroazetidine, including its melting point. acs.org These simulations rely on force fields, such as the Generalized AMBER Force Field (GAFF), to describe the interactions between atoms. acs.org
An MD simulation of this compound would allow for the exploration of its dynamic behavior, including the puckering of the azetidine ring and the rotation around the bond connecting the two rings. This would provide a more complete picture of its conformational flexibility than static energy minimization alone.
Computational Prediction of Reaction Pathways and Product Distributions
Computational chemistry offers powerful tools for predicting the most likely reaction pathways for the synthesis of complex molecules like azetidines. Through methods such as Density Functional Theory (DFT), chemists can model the transition states and intermediates of a proposed reaction. By calculating the energy barriers associated with different potential pathways, researchers can predict which route is kinetically favored and, therefore, most likely to occur. This predictive capability can guide experimental efforts, saving significant time and resources. For example, in the synthesis of substituted azetidines, computational models have been used to anticipate the feasibility of reactions like photocatalyzed [2+2] cycloadditions. arxiv.org These models can assess the compatibility of various starting materials, predicting the yield and distribution of products before any laboratory work is undertaken. arxiv.org
Theoretical Elucidation of Regioselectivity and Stereoselectivity Origins in Azetidine Synthesis
Many chemical reactions can result in multiple isomers, and understanding the factors that control regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is crucial. Theoretical calculations are instrumental in elucidating the origins of this selectivity in azetidine synthesis. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been employed to understand why the reaction proceeds with a particular regioselectivity. researchgate.netresearchgate.net These studies can reveal subtle electronic and steric interactions in the transition states that favor the formation of one isomer over another. researchgate.netresearchgate.net Computational investigations have suggested that the coordination of a Lewis acid catalyst to the substrate can significantly influence the energy landscape of the reaction, thereby dictating the regiochemical outcome. researchgate.netresearchgate.net
Strategic Applications of Azetidine Scaffolds in Modern Organic Synthesis
Azetidines as Versatile Building Blocks for Diverse Chemical Architectures
Azetidines, including substituted variants like 3-Cyclopentylideneazetidine, serve as versatile synthons for the construction of a wide array of complex molecular frameworks. Their utility as building blocks stems from their ability to undergo selective ring-opening reactions or to be incorporated as intact rigid modules, thereby introducing specific spatial arrangements of functional groups. The presence of the cyclopentylidene moiety in this compound offers an additional point of functionality and stereochemical complexity.
The strain inherent in the four-membered ring makes azetidines susceptible to nucleophilic attack, leading to ring cleavage and the formation of linear amine derivatives with diverse functionalities. This ring-opening strategy provides access to acyclic compounds that might be challenging to synthesize through conventional linear approaches.
Furthermore, the azetidine (B1206935) ring can be maintained as a core structural element, acting as a rigid scaffold to which various substituents can be appended. This is particularly valuable in medicinal chemistry and materials science, where precise control over molecular geometry is crucial for function. The cyclopentylidene group in this compound, for instance, introduces a spirocyclic center that can significantly influence the conformational preferences of the molecule and its derivatives.
The application of azetidines as building blocks is continually expanding, with new methods being developed for their synthesis and functionalization. These advancements are paving the way for the creation of novel chemical entities with tailored properties and functions.
Role in the Construction of Other Nitrogen-Containing Heterocycles
One of the most powerful applications of azetidine scaffolds in organic synthesis is their use as precursors for the construction of other, often more complex, nitrogen-containing heterocycles. The ring strain of the azetidine nucleus can be harnessed to drive ring-expansion and rearrangement reactions, providing access to a variety of larger heterocyclic systems.
For instance, 3-alkylideneazetidines, a class of compounds to which this compound belongs, have been shown to undergo oxidative cascade reactions. A silver-promoted reaction of N-aryl-3-alkylideneazetidines with carboxylic acids leads to the formation of functionalized fused pyridines. This transformation proceeds through a proposed mechanism involving intramolecular ring expansion, followed by intermolecular oxidative nucleophilic addition and subsequent aromatization. Applying this methodology to this compound could potentially yield novel spirocyclic pyridine (B92270) derivatives, which are valuable scaffolds in medicinal chemistry.
The reactivity of the exocyclic double bond in this compound also presents opportunities for various cycloaddition reactions. These reactions could lead to the formation of polycyclic systems containing the azetidine ring fused to other carbocyclic or heterocyclic frameworks. The ability to transform the relatively simple azetidine core into more elaborate heterocyclic structures highlights the synthetic versatility of this class of compounds.
Below is a table summarizing potential transformations of 3-alkylideneazetidines for the synthesis of other nitrogen-containing heterocycles:
| Starting Material | Reagents and Conditions | Product | Reference |
| N-Aryl-3-alkylideneazetidine | Carboxylic Acid, Silver Promoter | Fused Pyridine |
Utilization as Chiral Ligands and Templates in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as effective ligands and templates in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. The rigid four-membered ring of the azetidine scaffold provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a catalytic reaction.
The nitrogen atom within the azetidine ring can act as a coordinating site for a metal center, while substituents at the 3-position can create a chiral pocket that directs the approach of substrates. This principle has been successfully applied in various asymmetric reactions, including reductions, alkylations, and cycloadditions.
The development of new chiral azetidine-based ligands is an active area of research, and the unique structural features of this compound make it an intriguing candidate for exploration in the field of asymmetric catalysis.
Development of Novel Synthetic Methodologies Leveraging Azetidine Reactivity
The unique reactivity of the azetidine ring, driven by its inherent strain, has spurred the development of novel synthetic methodologies. These methods often exploit the propensity of the four-membered ring to undergo cleavage or rearrangement under specific conditions, providing access to molecular architectures that would be difficult to obtain through other means.
The exocyclic double bond in 3-alkylideneazetidines, such as this compound, introduces an additional reactive site that can be exploited in synthetic transformations. For example, the carbon-carbon double bond can participate in transition metal-catalyzed reactions, acting as a coordinating moiety that can influence the reactivity of the azetidine ring itself.
Recent advances in this area include the development of cascade reactions that involve both the azetidine ring and its substituents. The aforementioned silver-promoted synthesis of fused pyridines is a prime example of how the reactivity of a 3-alkylideneazetidine can be harnessed to achieve a complex transformation in a single step.
Furthermore, the development of methods for the stereoselective functionalization of the azetidine ring is a key focus. The ability to introduce substituents at specific positions with defined stereochemistry is crucial for the synthesis of biologically active molecules and chiral materials. The cyclopentylidene group in this compound could serve as a handle for directing such stereoselective transformations.
Design of Conformationally Constrained Scaffolds for Advanced Chemical Libraries
The conformational rigidity of the azetidine ring makes it an excellent scaffold for the design of conformationally constrained molecules. In drug discovery and chemical biology, restricting the conformational freedom of a molecule can lead to increased potency, selectivity, and improved pharmacokinetic properties. The incorporation of an azetidine ring into a larger molecule can significantly limit its conformational flexibility, leading to a more defined three-dimensional structure.
The this compound scaffold, in particular, offers a high degree of conformational constraint. The spirocyclic nature of the 3-position locks the cyclopentyl ring in a specific orientation relative to the azetidine ring. This rigid framework can be used to present appended functional groups in a precise and predictable manner, which is highly desirable for the design of ligands that bind to specific biological targets.
The synthesis of libraries of compounds based on such conformationally constrained scaffolds is a powerful strategy for the discovery of new bioactive molecules. By systematically varying the substituents on the azetidine ring and the cyclopentylidene moiety, a diverse collection of molecules with well-defined shapes can be generated. These libraries can then be screened against a range of biological targets to identify new leads for drug development.
The use of spirocyclic building blocks, including those containing azetidine rings, is a growing trend in medicinal chemistry as it allows for the exploration of novel regions of chemical space with enhanced three-dimensional character.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyclopentylideneazetidine, and how can purity be validated?
- Methodology : Begin with [3+2] cycloaddition or ring-closing metathesis, using catalysts like Grubbs catalysts. Monitor reaction parameters (temperature, solvent polarity) to optimize yield. Validate purity via HPLC (≥95% purity threshold) and NMR (integration ratios for protons) . For novel compounds, elemental analysis is mandatory to confirm molecular composition .
Q. How does this compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (30–70% RH), and light exposure. Use LC-MS to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Prioritize - and -NMR for bond connectivity and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1650 cm). Mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in ring-opening reactions?
- Methodology : Employ DFT calculations (B3LYP/6-31G* level) to model transition states and activation energies. Validate experimentally via kinetic isotope effects (KIEs) and substituent studies. Compare regioselectivity in nucleophilic attacks using X-ray crystallography of intermediates .
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodology : Perform meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, IC variability). Replicate key experiments under standardized protocols (e.g., OECD guidelines). Use ANOVA to identify outliers and confounding variables (e.g., solvent effects) .
Q. What computational strategies predict the thermodynamic stability of this compound derivatives?
- Methodology : Apply molecular dynamics (MD) simulations to assess conformational flexibility. Calculate Gibbs free energy changes (ΔG) for tautomerization pathways. Cross-validate with differential scanning calorimetry (DSC) data .
Methodological Best Practices
- Reproducibility : Document all synthetic steps, including solvent drying methods and catalyst activation protocols. Share raw spectral data in supplementary materials .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle correlated variables in bioactivity studies .
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., azetidine derivatives) and cite all primary literature sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
